Cas no 13122-91-3 (N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine)
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
- N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine
- (2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
- L-Phenylalanine,N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- Z-Phe-Phe-OH
- Cbz-L-Phe-L-Phe-OH
- N-Cbz-L-Phe-L-Phe-OH
- N-Cbz-L-phenylalanyl-L-phenylalanine
- N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine
- CBZ-L-PHE-PHE
- CBZ-L-PHE-L-PHE
- Z-L-Phe-L-Phe-OH
- N-(Benzyloxycarbonyl)-Phe-Phe-OH
- Z-L-PHENYLALANYL-L-PHENYLALANINE
- -3-phenylpropanamido)
- Z-Phe-Phe-OH≥ 98% (Assay)
- 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
- MFCD00191139
- CHEMBL36801
- AKOS022180828
- N-(benzyloxycarbonyl)-l-phenylala-nyl-l-phenylalanine
- EINECS 236-051-2
- BDBM50284780
- NS00024152
- L-Phenylalanine, N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-
- ((Benzyloxy)carbonyl)-L-phenylalanyl-L-phenylalanine
- (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-phenylpropanoic acid
- Z-Phe-Phe-H
- T70203
- NCGC00247399-01
- A888559
- N-benzyloxycarbonyl-L-phenylalanyl-L-phenyl-alanine
- N-(2-([(Benzyloxy)carbonyl]amino)-3-phenylpropanoyl)phenylalanine #
- 13122-91-3
- SMR000841578
- HMS2211G08
- (S)-2-((S)-2-(benzyloxycarbonylamino)-3-phenylpropanamido)-3-phenylpropanoic acid
- CS-0321047
- UNII-Q3HUG35MZD
- MLS001243463
- Q3HUG35MZD
- DTXSID10156961
- L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- AS-70984
- SCHEMBL7319412
- FP48926
- N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine;Z-L-phenylalanyl-L-phenylalanine
-
- MDL: MFCD00191139
- Inchi: 1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
- InChI Key: JNRHNGGTJOBXHL-GOTSBHOMSA-N
- SMILES: O=C([C@H](CC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)N[C@H](C(=O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 446.18400
- Monoisotopic Mass: 446.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 13
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 3.4
- Topological Polar Surface Area: 105
Experimental Properties
- Color/Form: Not determined
- Melting Point: 159 °C
- Refractive Index: -10 ° (C=1, MeOH)
- PSA: 104.73000
- LogP: 4.11800
- Solubility: Not determined
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD143855)
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C178275-10mg |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C178275-50mg |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C178275-100mg |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | 100mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N869997-200mg |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | 98% | 200mg |
¥622.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1170-1g |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | 98.0%(T) | 1g |
¥1835.0 | 2022-05-30 | |
| abcr | AB139179-5 g |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, 98% (Cbz-L-Phe-L-Phe-OH); . |
13122-91-3 | 98% | 5g |
€206.00 | 2023-06-24 | |
| abcr | AB139179-25 g |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, 98% (Cbz-L-Phe-L-Phe-OH); . |
13122-91-3 | 98% | 25g |
€674.00 | 2023-06-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60110-5g |
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid |
13122-91-3 | 5g |
¥2452.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60110-1g |
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid |
13122-91-3 | 1g |
¥762.0 | 2021-09-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1170-1G |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine |
13122-91-3 | >98.0%(T) | 1g |
¥1585.00 | 2024-04-17 |
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Suppliers
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine
Introduction to N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (CAS No. 13122-91-3)
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly referred to by its CAS number CAS NO. 13122-91-3, is a significant compound in the field of peptidomimetics and pharmaceutical research. This compound, featuring a N-Carbobenzoxy protective group and a sequence of L-phenylalanyl-L-phenylalanine, has garnered considerable attention due to its structural and functional properties.
The N-Carbobenzoxy group is a widely used protecting group in peptide synthesis, providing stability and facilitating controlled reactions. This makes N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine a valuable intermediate in the synthesis of more complex peptides and peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties.
The core sequence of L-phenylalanyl-L-phenylalanine contributes to the compound's unique characteristics. Phenylalanine is an aromatic amino acid known for its role in protein structure and function. The presence of two phenylalanine residues in this compound suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
Recent research has highlighted the importance of peptidomimetics in addressing various therapeutic challenges. Studies have shown that modifications to peptide sequences can enhance binding affinity, reduce degradation, and improve bioavailability. The compound N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine represents an interesting scaffold for such modifications.
In the realm of medicinal chemistry, the development of novel compounds often involves detailed structural analysis and functional testing. The protective group N-Carbobenzoxy allows for selective reactions at other sites within the molecule, enabling the synthesis of more intricate structures. This flexibility is crucial for designing molecules that can interact with specific biological targets.
The use of computational methods has also played a significant role in understanding the potential applications of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine. Molecular modeling techniques can predict how this compound might interact with proteins and other biological molecules. Such insights are invaluable for guiding experimental design and optimizing drug candidates.
One area where this compound shows promise is in the development of enzyme inhibitors. Enzymes are critical targets for many therapeutic agents, and modulating their activity can lead to significant clinical benefits. The structural features of L-phenylalanyl-L-phenylalanine suggest potential interactions with enzyme active sites, making it a candidate for inhibiting specific enzymatic pathways.
Additionally, research into peptidomimetics has expanded into the field of cancer therapy. Certain peptides have shown anti-cancer properties by interfering with signaling pathways involved in tumor growth. By modifying these peptides into more stable peptidomimetics, researchers aim to develop more effective and less toxic cancer treatments.
The protective group N-Carbobenzoxy also facilitates the synthesis of cyclic peptidomimetics, which can exhibit enhanced stability and bioavailability compared to linear peptides. Cyclic structures often have improved pharmacokinetic profiles, making them attractive candidates for drug development.
In conclusion, N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (CAS NO. 13122-91-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structure, combining a protective group with a biologically relevant sequence, makes it a valuable tool for developing new drugs and peptidomimetics. Ongoing research continues to explore its applications in various therapeutic areas, promising exciting developments in the future.
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